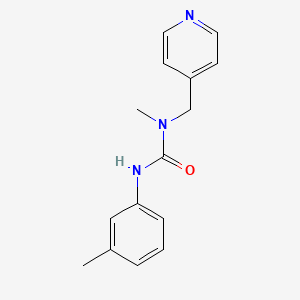
1-Methyl-3-(3-methylphenyl)-1-(pyridin-4-ylmethyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-3-(3-methylphenyl)-1-(pyridin-4-ylmethyl)urea is a chemical compound that has been of interest to scientists due to its potential applications in scientific research. This compound is also known as MPPU and is a urea derivative that has been synthesized and studied for its biological activity.
Wirkmechanismus
The mechanism of action of MPPU involves its binding to the GABA-A receptor, which is a type of receptor that is involved in the regulation of anxiety and other neurological processes. This binding results in the modulation of the GABAergic system, which can have an effect on anxiety and other neurological processes.
Biochemical and Physiological Effects:
MPPU has been shown to have an effect on the GABAergic system, which is involved in the regulation of anxiety and other neurological processes. This compound has been shown to have an anxiolytic effect, which means that it can reduce anxiety levels in animals.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using MPPU in lab experiments is that it has been shown to have an anxiolytic effect, which can be useful in studies involving anxiety and other neurological processes. However, one limitation of using MPPU is that it has not been extensively studied and its effects on humans are not well understood.
Zukünftige Richtungen
There are several future directions for the study of MPPU. One possible direction is to further investigate its effects on the GABAergic system and its potential applications in the treatment of anxiety and other neurological disorders. Another possible direction is to study its effects on other biological systems, such as the immune system and the cardiovascular system. Additionally, more research is needed to determine the safety and toxicity of MPPU in humans.
Synthesemethoden
The synthesis of MPPU involves the reaction of 4-(chloromethyl)pyridine with 3-methylbenzylamine, followed by the addition of 1-methylurea. This reaction results in the formation of MPPU as a white solid with a melting point of 135-137°C.
Wissenschaftliche Forschungsanwendungen
MPPU has been studied for its potential applications in scientific research, particularly in the field of neuroscience. This compound has been shown to have an effect on the GABAergic system, which is involved in the regulation of anxiety and other neurological processes.
Eigenschaften
IUPAC Name |
1-methyl-3-(3-methylphenyl)-1-(pyridin-4-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O/c1-12-4-3-5-14(10-12)17-15(19)18(2)11-13-6-8-16-9-7-13/h3-10H,11H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WANBMBOZLABHHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)N(C)CC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

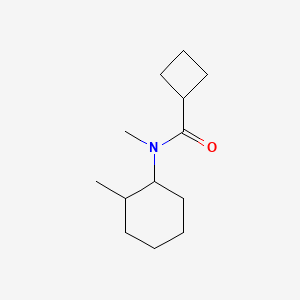
![1-Methyl-3-[(4-pyrazol-1-ylphenyl)methyl]urea](/img/structure/B7510013.png)
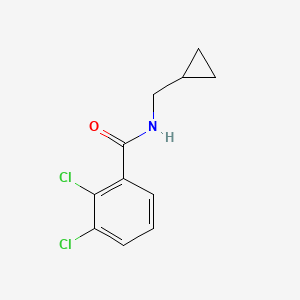
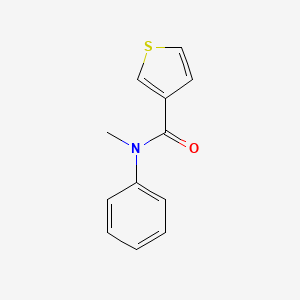
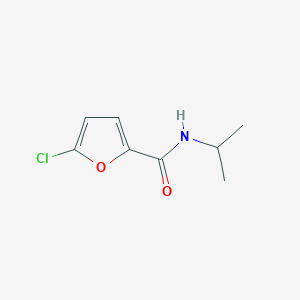
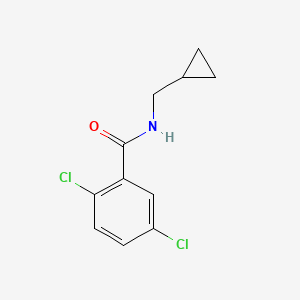
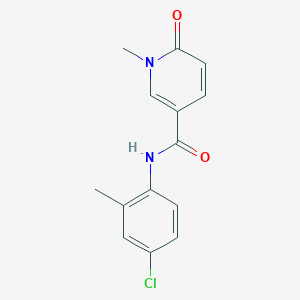
![Methyl 2-[(3-methylpiperidine-1-carbonyl)amino]benzoate](/img/structure/B7510049.png)
![2-methyl-N-[4-(1,2,4-triazol-1-yl)phenyl]cyclopropane-1-carboxamide](/img/structure/B7510058.png)

![[2-[(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-2-oxoethyl] 2-ethyl-3-methylquinoline-4-carboxylate](/img/structure/B7510086.png)
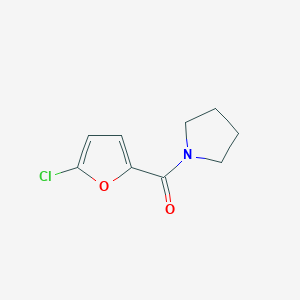
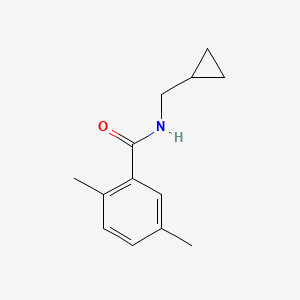
![2-methyl-N-[4-(2-methyl-1,3-oxazol-5-yl)phenyl]cyclopropane-1-carboxamide](/img/structure/B7510107.png)